molecular formula C10H13NO B1331374 3-Acetyl-2,4,6-trimethylpyridine CAS No. 56704-25-7

3-Acetyl-2,4,6-trimethylpyridine

Cat. No. B1331374
CAS RN: 56704-25-7
M. Wt: 163.22 g/mol
InChI Key: RKNKTACHKMTWTD-UHFFFAOYSA-N
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Description

3-Acetyl-2,4,6-trimethylpyridine is a chemical compound with the CAS Number: 56704-25-7 and a molecular weight of 163.22 . It is also known by the IUPAC name 1-(2,4,6-trimethyl-3-pyridinyl)ethanone .


Synthesis Analysis

Based on the well-known and fairly accessible laboratory synthesis of the 3-acetyl derivative of collidine, several simple chemical modifications were carried out to obtain new collidine derivatives not previously described . The structure of the synthesized compounds was confirmed by ¹H- and ¹³C NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of 3-Acetyl-2,4,6-trimethylpyridine is represented by the linear formula C10H13NO . More detailed structural information can be obtained from resources like PubChem and MilliporeSigma .


Physical And Chemical Properties Analysis

3-Acetyl-2,4,6-trimethylpyridine has a molecular weight of 163.22 . More detailed physical and chemical properties can be found in resources like PubChem and MilliporeSigma .

Scientific Research Applications

Electrosynthesis in Organic Chemistry

3-Acetyl-2,4,6-trimethylpyridine has been utilized in the electrosynthesis of pyridines, demonstrating its potential in organic synthesis. Otero, Batanero, and Barba (2005) explored the electrolysis of acetonitrile, resulting in 2,4,6-trimethylpyridine-3,5-dicarbonitrile as the main product, highlighting the role of 3-acetyl-2,4,6-trimethylpyridine in such processes (Otero, Batanero, & Barba, 2005).

Synthesis Optimization

Research by Urošević et al. (2022) focused on optimizing the synthesis of 2,3,5-trimethylpyridine (collidine) from 3-amino-2-methylpropenal and methylethylketone, a process in which 3-acetyl-2,4,6-trimethylpyridine plays a crucial role. This study provides valuable insights into the synthesis conditions, such as temperature and reaction time, for derivatives of 3-acetyl-2,4,6-trimethylpyridine (Urošević, Mitic, Arsić, & Stojanović, 2022).

Photoinduced Aromatization

3,5-Dicyano-2,4,6-trimethylpyridine, a derivative of 3-acetyl-2,4,6-trimethylpyridine, was prepared via photoinduced aromatization by Zhenhe (2007). This process is significant for the production of novel optoelectronic materials, showcasing the application of 3-acetyl-2,4,6-trimethylpyridine in advanced material science (Zhenhe, 2007).

Hydrophobic and Hydrophilic Interactions

The study of the hydrophobic and hydrophilic interactions in the system 2,4,6-trimethylpyridine-water by Marczak and Banaś (2001) is crucial for understanding the mixed nature of 3-acetyl-2,4,6-trimethylpyridine. This research provides insights into the solubility and interaction of this compound with water, relevant for various applications in chemistry and material science (Marczak & Banaś, 2001).

Anticancer Agent Development

The synthesis and grafting of a gold(III) complex on nanoporous silica, MCM-41, using2,4,6-trimethylpyridine was investigated by Fazaeli et al. (2011) for potential use as an anticancer agent. This research highlights the role of 3-acetyl-2,4,6-trimethylpyridine derivatives in developing novel drug delivery systems and their implications in cancer treatment (Fazaeli, Amini, Ashourion, Heydari, Majdabadi, Jalilian, & Abolmaali, 2011).

Antimicrobial Activity

Research on the synthesis of novel 1,4-dihydropyridine derivatives, which include 3,5-diacetyl-1,4-dihydro-2,4,6-trimethylpyridine, conducted by Abu-Melha (2013), explored their antimicrobial properties. This study underscores the importance of 3-acetyl-2,4,6-trimethylpyridine derivatives in developing new antimicrobial agents (Abu-Melha, 2013).

Isotope Effects in Nuclear Magnetic Resonance

The study by Balaban, Stânoiu, and Chiraleu (1976) on the steric origin of isotope effects in nuclear magnetic resonance shifts induced by lanthanide shift reagents, using derivatives of 2,4,6-trimethylpyridine, is significant for understanding the molecular behavior of 3-acetyl-2,4,6-trimethylpyridine in advanced spectroscopic techniques (Balaban, Stânoiu, & Chiraleu, 1976).

Safety And Hazards

3-Acetyl-2,4,6-trimethylpyridine is advised for R&D use only and not for medicinal, household, or other use . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-(2,4,6-trimethylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-6-5-7(2)11-8(3)10(6)9(4)12/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNKTACHKMTWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296193
Record name 3-Acetyl-2,4,6-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2,4,6-trimethylpyridine

CAS RN

56704-25-7
Record name 56704-25-7
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Record name 3-Acetyl-2,4,6-trimethylpyridine
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Record name 56704-25-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Z Shulgau, A Stalinskaya, S Sergazy… - Arabian Journal of …, 2023 - Elsevier
Pyridine derivatives still attract the attention of many researchers for their comprehensive biological research, possible promotion to the pharmaceutical market in order to be used as …
Number of citations: 0 www.sciencedirect.com
CJ Kampf, A Filippi, C Zuth, T Hoffmann… - Physical Chemistry …, 2016 - pubs.rsc.org
Dicarbonyls are known to be important precursors of so-called atmospheric brown carbon, significantly affecting aerosol optical properties and radiative forcing. In this systematic study …
Number of citations: 60 pubs.rsc.org
S Ruane - 2000 - arrow.tudublin.ie
Fluroxypyr, 1-methylheptyl (4-amino-3, 5-dichloro-6-fluoro-2-pyridinyloxy) acetate is used for the control of annual broad leaf weeds in cereals and perennial rye grass. The objective of …
Number of citations: 2 arrow.tudublin.ie
HA Gazzaz, NM El-Guindi, AA El-Awady - Journal of the Chemical …, 1993 - pubs.rsc.org
The kinetics of dissociation of the cobalt(II) complexes of the quadridentate ligands 1.4.8.11-tetraazacyclotetradecane (cyclam), triethylenetetramine (trien) and 2,2′,2″-…
Number of citations: 5 pubs.rsc.org
DM Smith - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter focuses on pyridine and its derivatives. Pyridine was isolated by Anderson from bone oil, coal tar, shale oil, petroleum, peat, commercial amyl alcohol, …
Number of citations: 13 www.sciencedirect.com
VA Dorokhov, MF Gordeev, AV Komkov… - Bulletin of the Academy …, 1990 - Springer
β-Diketones or β-ketoesters react with N-cyanoacetamidines or N-cyanobenzamidines in the presence of Ni(OAc) 2 to give 4-amino-5-alkoxycarbonyl(acyl)-pyrimidines. …
Number of citations: 7 link.springer.com
R de Levie - Analytical Chemistry, 1996 - ACS Publications
A single, general master equation is given for acid−base titrations, describing the entire progress of the titration, and equally valid for the titration of a single strong acid with a strong …
Number of citations: 45 pubs.acs.org
SS Joshi - 1974 - thekeep.eiu.edu
The reaction of 4-amino-3-allyl-3-penten-2-one (7) with mercuric acetate in acetic acid was found to produce 4-amino-1-pentene (12) in 70% yield. The scope of this unusual cleavage …
Number of citations: 2 thekeep.eiu.edu
BA Trofimov, TI Vakul'skaya, SE Korostova… - Bulletin of the Academy …, 1990 - Springer
It has been shown by EPR, using 2-methyl-2-nitrosopropane as a radical trap, that vinylation of 4,5,6,7-tetrahydroindole with phenylacetylene in the system KOH-DMSO involves the …
Number of citations: 1 link.springer.com
H Suschitzky, O Meth-Cohn… - Aromatic and …, 1978 - The Royal Society of Chemistry
Number of citations: 3

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